molecular formula C16H16F3N3O3S B5985076 MFCD09057675

MFCD09057675

Cat. No.: B5985076
M. Wt: 387.4 g/mol
InChI Key: BDQIOSKKECIXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the code “MFCD09057675” is a chemical substance with unique properties and applications. It is important in various fields of scientific research and industry due to its specific chemical structure and reactivity.

Preparation Methods

The preparation of “MFCD09057675” involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

    Synthetic Routes: The synthesis of “this compound” involves a series of chemical reactions that convert starting materials into the desired compound. These reactions are carefully controlled to ensure high yield and purity.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to facilitate the formation of “this compound”. These conditions are crucial for achieving the desired chemical transformations efficiently.

    Industrial Production: On an industrial scale, the production of “this compound” involves large-scale reactors and continuous processing techniques. This ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

“MFCD09057675” undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving “this compound” result in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: The reactions involving “this compound” typically use reagents such as oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are optimized to achieve the desired products efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties.

Scientific Research Applications

“MFCD09057675” has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, “this compound” is used to study cellular processes and biochemical pathways. It may also serve as a probe or marker in various assays.

    Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development.

    Industry: In industry, “this compound” is used in the production of various materials and chemicals. Its reactivity and stability make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of “MFCD09057675” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its action are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

“MFCD09057675” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar chemical properties.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable applications and properties.

The uniqueness of “this compound” lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c1-9-10(6-7-23)14(25)22-15(20-9)26-8-13(24)21-12-5-3-2-4-11(12)16(17,18)19/h2-5,23H,6-8H2,1H3,(H,21,24)(H,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQIOSKKECIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(F)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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